Octane, 1-(1-methylpropoxy)-
Description
Contextualization within Ether Chemistry Research
Ethers, organic compounds featuring an oxygen atom connected to two alkyl or aryl groups, are fundamental in numerous areas of chemistry. wikipedia.org They are prized for their general stability and excellent solvent properties, capable of dissolving a wide array of polar and non-polar substances. alfa-chemistry.comsolubilityofthings.com This has made them indispensable in both laboratory-scale reactions and industrial processes. solubilityofthings.com The ether linkage, being relatively flexible, can also impart desirable properties such as flexibility, solubility, and thermal stability when incorporated into polymers. numberanalytics.com
Octane (B31449), 1-(1-methylpropoxy)- is classified as an unsymmetrical, branched ether. wikipedia.org This structure, with its specific arrangement of carbon atoms around the ether oxygen, suggests unique physicochemical properties that could be of significant interest. The reactivity of ethers, though generally low, can be influenced by their specific chemical structure, including steric and electronic effects. numberanalytics.com For instance, the presence of branching near the ether linkage can impact reaction rates and mechanisms, a key area of investigation in modern organic synthesis.
Historical Perspectives on the Study of Branched Ethers
The history of ether chemistry dates back to the 16th century with the first description of diethyl ether. woodlibrarymuseum.org Early research focused on simple, symmetrical ethers, with significant developments in the 19th century, including Alexander Williamson's development of the Williamson ether synthesis. britannica.comyale.edu This method, which involves the reaction of an alkoxide with an alkyl halide, remains a cornerstone for preparing both symmetrical and unsymmetrical ethers. britannica.commasterorganicchemistry.com
The study of branched ethers like Octane, 1-(1-methylpropoxy)- is a more contemporary focus. The development of synthetic methods that allow for the precise construction of more complex, sterically hindered ethers has been a significant advancement. masterorganicchemistry.com Historically, the synthesis of such compounds was often challenging due to competing elimination reactions. britannica.com Modern catalytic systems and a deeper understanding of reaction mechanisms have opened the door to creating a wider variety of branched ethers, enabling researchers to explore how their unique structures influence their properties and potential applications. numberanalytics.comeurekalert.org
Current Research Gaps and Future Directions in Alkoxyalkane Chemistry
The field of alkoxyalkane chemistry, which encompasses ethers, is an active area of research with several identified gaps and exciting future directions. A primary challenge lies in the development of more efficient, selective, and sustainable methods for ether synthesis. alfa-chemistry.comnumberanalytics.com While the Williamson ether synthesis is versatile, there is a growing demand for greener approaches that minimize waste and utilize renewable resources. alfa-chemistry.comeurekalert.org
Future research is likely to focus on several key areas:
Novel Catalysts: The development of new catalysts, including transition metal catalysts and solid acid catalysts, is crucial for facilitating ether synthesis under milder conditions and with greater control over the final product's structure. numberanalytics.comeurekalert.org
Sustainable Synthesis: There is a strong push towards using renewable feedstocks and environmentally friendly reaction conditions, such as microwave-assisted reactions and the use of non-toxic solvents. alfa-chemistry.comnumberanalytics.com
Advanced Applications: Researchers are exploring the use of ethers in emerging fields like biotechnology and nanotechnology, for example, in the synthesis of functionalized nanoparticles and new biomaterials. numberanalytics.com The unique properties of branched ethers could be particularly valuable in designing advanced materials with tailored characteristics. numberanalytics.com
C-H Activation: A significant frontier is the activation of traditionally unreactive C-H bonds in alkanes to form ethers, which would represent a more direct and atom-economical synthetic route. patsnap.com
While specific data on Octane, 1-(1-methylpropoxy)- is not widely available in public literature, its structure serves as an exemplar for the types of molecules that will drive future innovation in alkoxyalkane chemistry. Further investigation into such branched ethers is essential to unlock their full potential in materials science, pharmaceuticals, and beyond.
Structure
2D Structure
3D Structure
Properties
CAS No. |
51182-83-3 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
1-butan-2-yloxyoctane |
InChI |
InChI=1S/C12H26O/c1-4-6-7-8-9-10-11-13-12(3)5-2/h12H,4-11H2,1-3H3 |
InChI Key |
XBOIOIYBBXTWHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(C)CC |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Octane, 1 1 Methylpropoxy
Advanced Strategies for Ether Bond Formation
The construction of the ether linkage in Octane (B31449), 1-(1-methylpropoxy)- involves the coupling of an eight-carbon chain with a four-carbon sec-butoxy group. This can be achieved through several synthetic routes, broadly categorized into catalytic and non-catalytic methods.
Catalytic Approaches to Octane, 1-(1-methylpropoxy)- Synthesis
Catalytic methods for ether synthesis are often favored for their efficiency and potential for greener processes. These approaches typically involve the dehydration of alcohols or the addition of an alcohol to an alkene. For the synthesis of Octane, 1-(1-methylpropoxy)-, this would primarily involve the reaction between 1-octanol (B28484) and 2-butanol (B46777) or the reaction of 1-octanol with butene isomers.
Solid acid catalysts are prominent in the catalytic etherification of alcohols. google.com Materials such as zeolites, sulfated zirconia, and ion-exchange resins offer advantages like ease of separation, reusability, and the potential for continuous processes. google.com For the synthesis of sec-butyl octyl ether from 1-octanol and 2-butanol, a solid acid catalyst would facilitate the protonation of one of the alcohol's hydroxyl groups, turning it into a good leaving group (water). The other alcohol molecule would then act as a nucleophile, attacking the resulting carbocation or participating in an SN2-like displacement to form the ether.
Another catalytic strategy involves phase-transfer catalysis (PTC). crdeepjournal.org This technique is particularly useful when dealing with reactants that are immiscible, such as an aqueous solution of a salt and an organic substrate. crdeepjournal.org In the context of synthesizing Octane, 1-(1-methylpropoxy)-, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could facilitate the transfer of the octoxide or sec-butoxide (B8327801) anion from an aqueous or solid phase to an organic phase containing the corresponding alkyl halide. crdeepjournal.orgprinceton.edu This enhances the reaction rate by bringing the reactants together. princeton.edu The use of PTC can lead to increased yields and reduced reaction times. researchgate.net
| Catalyst Type | Reactants | General Conditions | Advantages | Potential Challenges |
| Solid Acid Catalyst (e.g., Zeolite, Sulfated Zirconia) | 1-Octanol and 2-Butanol | High temperature, continuous flow or batch reactor | Reusable, easy to separate from product, environmentally benign | Potential for side reactions (e.g., alkene formation), requires high temperatures |
| Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) | 1-Octanol/Alkyl Halide and 2-Butanol/Base (or vice versa) | Biphasic system (e.g., organic/aqueous), moderate temperature | Increased reaction rates, high yields, mild conditions | Catalyst can be expensive, potential for contamination of product |
Non-Catalytic Routes and Their Mechanistic Elucidation
The most classic non-catalytic route to ethers is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the reaction of an alkoxide with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org To synthesize Octane, 1-(1-methylpropoxy)-, there are two possible Williamson routes:
Reaction of sodium octoxide with 2-bromobutane (B33332).
Reaction of sodium sec-butoxide with 1-bromooctane (B94149).
The Williamson ether synthesis is a concerted, single-step mechanism where the nucleophile attacks the carbon atom bearing the leaving group from the backside. byjus.com This backside attack leads to an inversion of stereochemistry at the electrophilic carbon. masterorganicchemistry.com
For the synthesis of Octane, 1-(1-methylpropoxy)-, the second route, reacting sodium sec-butoxide with a primary alkyl halide (1-bromooctane), is generally preferred. masterorganicchemistry.com This is because the SN2 reaction is highly sensitive to steric hindrance at the electrophilic center. masterorganicchemistry.com Primary alkyl halides are excellent substrates for SN2 reactions, whereas secondary alkyl halides, like 2-bromobutane, are more prone to undergo a competing E2 (elimination) reaction, which would lead to the formation of butene isomers as byproducts. masterorganicchemistry.comorganicchemistrytutor.com
Reaction Kinetics and Thermodynamic Considerations in Octane, 1-(1-methylpropoxy)- Synthesis
The rate of the Williamson ether synthesis follows second-order kinetics, being dependent on the concentration of both the alkoxide and the alkyl halide. masterorganicchemistry.com The rate equation can be expressed as:
Rate = k[Alkoxide][Alkyl Halide]
The rate constant, k, is influenced by several factors, including the nature of the alkyl halide, the alkoxide, the leaving group, and the solvent. As mentioned, primary alkyl halides react faster than secondary ones in SN2 reactions. masterorganicchemistry.com The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF are often used as they can solvate the cation of the alkoxide, leaving the "naked" alkoxide anion as a more potent nucleophile. researchgate.net
Chemo-, Regio-, and Stereoselectivity in Octane, 1-(1-methylpropoxy)- Formation
Chemoselectivity in the synthesis of Octane, 1-(1-methylpropoxy)- primarily relates to the competition between substitution (ether formation) and elimination (alkene formation) reactions, especially when using a secondary alkyl halide in the Williamson synthesis. masterorganicchemistry.com The choice of a primary alkyl halide (1-bromooctane) and a secondary alkoxide (sec-butoxide) significantly favors the desired SN2 pathway.
Regioselectivity becomes a key consideration when starting with 2-butanol, as it is a chiral molecule with a stereocenter at the carbon bearing the hydroxyl group. In the Williamson synthesis, if sodium sec-butoxide is used, the regiochemistry is locked in. However, in catalytic reactions involving 2-butanol, there is the potential for rearrangement or reaction at different sites, although the formation of the sec-butyl ether is expected.
Stereoselectivity is a critical aspect of the synthesis of Octane, 1-(1-methylpropoxy)- due to the chiral nature of the sec-butoxy group. The Williamson ether synthesis, proceeding through an SN2 mechanism, is a stereospecific reaction. masterorganicchemistry.com This means that if a chiral alkyl halide is used, the reaction will proceed with inversion of configuration at the stereocenter. libretexts.org For the synthesis of a specific enantiomer of Octane, 1-(1-methylpropoxy)-, one would need to start with the corresponding enantiomer of the chiral precursor (either 2-bromobutane or 2-butanol). For instance, reacting (S)-2-bromobutane with sodium octoxide would yield (R)-Octane, 1-(1-methylpropoxy)-.
Green Chemistry Principles in the Synthesis of Octane, 1-(1-methylpropoxy)-
Applying the principles of green chemistry to the synthesis of Octane, 1-(1-methylpropoxy)- involves several considerations aimed at minimizing environmental impact and maximizing efficiency.
Atom Economy: The concept of atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The Williamson ether synthesis, while effective, has a moderate atom economy as it produces a salt byproduct. In contrast, the catalytic dehydration of alcohols to form an ether and water has a higher theoretical atom economy, with water being the only byproduct.
| Synthetic Route | Byproducts | Theoretical Atom Economy |
| Williamson Ether Synthesis | Sodium Bromide (NaBr) | ~65% (for reaction of sodium sec-butoxide and 1-bromooctane) |
| Catalytic Dehydration | Water (H₂O) | ~91% (for reaction of 1-octanol and 2-butanol) |
Use of Greener Solvents: Traditional solvents used in ether synthesis, such as DMF and DMSO, have environmental and health concerns. Green chemistry encourages the use of more benign alternatives. merckmillipore.comsigmaaldrich.com For the synthesis of Octane, 1-(1-methylpropoxy)-, exploring solvents derived from renewable resources like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be a greener approach. sigmaaldrich.com In some cases, solvent-free conditions can be employed, particularly with solid catalysts.
Use of Renewable Feedstocks: Both 1-octanol and 2-butanol can potentially be derived from biomass. researchgate.netrug.nlgoogle.com The development of fermentation and catalytic processes to produce these alcohols from renewable sources would significantly improve the green credentials of Octane, 1-(1-methylpropoxy)- synthesis.
Theoretical and Computational Studies on Octane, 1 1 Methylpropoxy
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For an ether like Octane (B31449), 1-(1-methylpropoxy)-, these methods can provide insights into its molecular orbitals, charge distribution, and various reactivity descriptors.
While specific data for sec-butoxy octane is not available, general principles of quantum chemistry can be applied. The oxygen atom in the ether linkage is the most electronegative atom, leading to a significant polarization of the C-O bonds and a net dipole moment for the molecule. byjus.com The lone pairs of electrons on the oxygen atom make it a Lewis basic site, susceptible to protonation by strong acids. libretexts.orgopenstax.org
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. hakon-art.comrasayanjournal.co.in In ethers, the HOMO is typically localized on the oxygen atom due to its lone pairs, making it the primary site for electrophilic attack. The LUMO is generally associated with the antibonding orbitals of the C-O bonds. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. hakon-art.com
Table 1: Predicted General Reactivity Descriptors for Ethers
| Descriptor | General Predicted Characteristic for Ethers | Significance |
| HOMO Energy | Relatively high, localized on the oxygen atom. | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Relatively high, associated with C-O antibonding orbitals. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Generally large, indicating relative stability. | A smaller gap would imply greater reactivity. |
| Dipole Moment | Non-zero due to the C-O-C bond angle and bond polarity. | Influences intermolecular interactions and solubility. |
| Electron Density | Highest around the oxygen atom. | Highlights the nucleophilic character of the ether oxygen. |
Note: The values in this table are qualitative predictions for a generic ether and are not based on specific calculations for Octane, 1-(1-methylpropoxy)-.
Conformational Analysis and Energy Landscapes
The conformational flexibility of Octane, 1-(1-methylpropoxy)- arises from the rotation around its various single bonds, particularly the C-O and C-C bonds. A detailed conformational analysis would identify the various stable conformers (energy minima) and the transition states (saddle points) connecting them, thus defining the potential energy surface.
For long-chain ethers, the extended, anti-periplanar conformations of the alkyl chains are generally the most stable due to minimized steric hindrance. However, the presence of the bulky sec-butoxy group introduces additional complexity. Rotations around the C-O bonds and the C-C bonds within the sec-butyl and octyl groups will lead to a complex energy landscape with multiple local minima.
Computational methods like molecular mechanics (MM) and density functional theory (DFT) are typically employed to perform conformational searches and calculate the relative energies of different conformers. While no specific studies exist for sec-butoxy octane, research on similar ethers indicates that gauche interactions and 1,3-diaxial-like interactions in folded conformations can significantly increase the energy relative to the global minimum.
Reaction Pathway Modeling for Formation and Degradation Processes
Formation: The formation of ethers like Octane, 1-(1-methylpropoxy)- can be modeled to understand the reaction mechanisms and optimize synthesis conditions. A common method for synthesizing asymmetrical ethers is the Williamson ether synthesis. In the case of sec-butoxy octane, this would involve the reaction of an octyl halide with sodium sec-butoxide (B8327801) or sec-butyl halide with sodium octoxide. Reaction pathway modeling could elucidate the transition state structures and activation energies for these SN2 reactions.
Another potential formation route is the acid-catalyzed dehydration of a mixture of octanol (B41247) and sec-butanol. Computational modeling could explore the reaction intermediates, such as protonated alcohols and carbocations, and compare the energetic favorability of forming the desired asymmetrical ether versus the symmetrical ethers (dioctyl ether and di-sec-butyl ether).
Degradation: The most common degradation pathway for ethers is cleavage by strong acids, such as HBr or HI. libretexts.orgopenstax.org The reaction is initiated by the protonation of the ether oxygen. libretexts.orgopenstax.org Following protonation, the reaction can proceed via either an SN1 or SN2 mechanism depending on the structure of the alkyl groups.
For Octane, 1-(1-methylpropoxy)-, the carbon atom of the sec-butoxy group is secondary, as is the carbon of the octyl group attached to the oxygen. Therefore, cleavage is likely to proceed via an SN2 mechanism where the halide ion attacks the less sterically hindered alkyl group. openstax.org Computational modeling could predict the activation barriers for nucleophilic attack at the octyl versus the sec-butyl carbon, thus determining the product distribution.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of Octane, 1-(1-methylpropoxy)- in the liquid phase, including its intermolecular interactions and transport properties. nih.gov
In a pure liquid of sec-butoxy octane, the primary intermolecular forces would be van der Waals interactions between the long alkyl chains and dipole-dipole interactions arising from the polar C-O-C linkage. The bulky nature of the sec-butoxy group and the long octyl chain would lead to significant dispersion forces.
MD simulations of similar long-chain ethers have shown that the alkyl chains tend to align, leading to some degree of local ordering. The ether oxygen can act as a hydrogen bond acceptor in mixtures with protic solvents like water or alcohols. nih.govmdpi.comresearchgate.net
Table 2: Predicted Intermolecular Interaction Characteristics
| Interaction Type | Predicted Significance in Pure Liquid | Predicted Significance in Mixtures with Protic Solvents |
| Van der Waals (Dispersion) | High, due to the long alkyl chains. | High |
| Dipole-Dipole | Moderate, due to the C-O-C bond polarity. | Moderate |
| Hydrogen Bonding | Not present (no hydrogen bond donors). | Can act as a hydrogen bond acceptor. |
Note: This table presents qualitative predictions for a generic long-chain ether and is not based on specific simulations of Octane, 1-(1-methylpropoxy)-.
Advanced Spectroscopic and Chromatographic Methodologies for Studying Octane, 1 1 Methylpropoxy
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Complex Mixtures
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Octane (B31449), 1-(1-methylpropoxy)-. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
In a complex mixture, such as a sample from a synthesis reaction, NMR allows for the identification of the target compound alongside unreacted starting materials, byproducts, and intermediates. The hydrogens (protons) and carbons on either side of the ether oxygen are in distinct chemical environments and provide characteristic signals. Protons on carbons directly attached to the ether oxygen are deshielded and appear at a lower field (higher ppm value) in the ¹H NMR spectrum, typically in the range of 3.4-4.5 ppm. libretexts.orgpressbooks.publibretexts.org Similarly, the carbon atoms bonded to the oxygen are shifted downfield in the ¹³C NMR spectrum, generally appearing in the 50-80 δ range. pressbooks.puboregonstate.edu
By referencing data from similar structures, such as di-sec-butyl ether, a predicted NMR profile for Octane, 1-(1-methylpropoxy)- can be constructed. For di-sec-butyl ether, the methine proton adjacent to the oxygen appears at approximately 3.35 ppm. chemicalbook.com For the target molecule, we would expect distinct signals for the methine proton of the sec-butoxy group and the methylene (B1212753) protons of the octyl group that are adjacent to the oxygen.
Predicted ¹H NMR Chemical Shifts for Octane, 1-(1-methylpropoxy)-
| Protons (Label) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| a (-O-CH (CH₃)CH₂CH₃) | ~ 3.4 - 3.6 | Sextet |
| b (-O-CH₂ -(CH₂)₆CH₃) | ~ 3.3 - 3.5 | Triplet |
| c (-O-CH(CH₃)CH₂ CH₃) | ~ 1.5 - 1.7 | Multiplet |
| d (-O-CH₂-CH₂ -(CH₂)₅CH₃) | ~ 1.5 - 1.6 | Multiplet |
| e (-O-CH(CH₃ )CH₂CH₃) | ~ 1.1 - 1.3 | Doublet |
| f (-(CH₂)₅-CH₂ -CH₃) | ~ 1.2 - 1.4 | Multiplet (overlapping) |
| g (-O-CH(CH₃)CH₂CH₃ ) | ~ 0.9 - 1.0 | Triplet |
| h (-(CH₂)₆-CH₃ ) | ~ 0.8 - 0.9 | Triplet |
Predicted ¹³C NMR Chemical Shifts for Octane, 1-(1-methylpropoxy)-
| Carbon (Label) | Predicted Chemical Shift (ppm) |
| -O-C H(CH₃)CH₂CH₃ | ~ 76 - 78 |
| -O-C H₂-(CH₂)₆CH₃ | ~ 70 - 72 |
| -O-CH(CH₃)C H₂CH₃ | ~ 30 - 32 |
| -O-CH₂-C H₂-(CH₂)₅CH₃ | ~ 29 - 31 |
| -O-CH(C H₃)CH₂CH₃ | ~ 19 - 21 |
| Alkyl Chain Carbons | ~ 14 - 32 |
| -O-CH(CH₃)CH₂C H₃ | ~ 9 - 11 |
| -(CH₂)₆-C H₃ | ~ 14 |
Note: These tables are predictive and based on data from analogous structures and established chemical shift increments. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Fragmentation Patterns and Mechanistic Interpretation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for confirming molecular weight and deducing structural features. For aliphatic ethers like Octane, 1-(1-methylpropoxy)-, the molecular ion peak (M⁺) is often weak or entirely absent in electron ionization (EI) mass spectra. whitman.edu The fragmentation is dominated by cleavage of the bonds adjacent to the oxygen atom. whitman.edulibretexts.org
The primary fragmentation pathways for ethers include:
α-Cleavage: The breaking of a carbon-carbon bond adjacent to the oxygen, leading to the formation of a resonance-stabilized oxonium ion. This is often the most favorable fragmentation pathway. whitman.edumiamioh.edu
C-O Bond Cleavage: The breaking of the carbon-oxygen bond, resulting in the formation of an alkyl cation and an alkoxy radical, or vice versa. youtube.com
For Octane, 1-(1-methylpropoxy)- (Molecular Weight: 186.34 g/mol ), the following fragmentation patterns can be predicted:
α-Cleavage on the sec-butoxy side: Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion would lead to a prominent peak at m/z 157.
α-Cleavage on the octyl side: Loss of a heptyl radical (•C₇H₁₅, 99 Da) would result in a fragment at m/z 87.
C-O Cleavage:
Formation of the sec-butyl cation ([C₄H₉]⁺) would produce a peak at m/z 57. This is often a very stable and abundant ion. chemicalbook.com
Formation of the octyl cation ([C₈H₁₇]⁺) would produce a peak at m/z 113.
Cleavage can also lead to an oxygen-containing fragment cation, such as [CH₃CH₂CH(CH₃)O]⁺ at m/z 73 or [C₈H₁₇O]⁺ at m/z 129.
The mass spectrum of the related di-sec-butyl ether shows significant peaks at m/z 57 and 101, corresponding to the sec-butyl cation and loss of an ethyl group, respectively, which supports this predictive model. chemicalbook.commiamioh.edu
Predicted Key Mass Fragments for Octane, 1-(1-methylpropoxy)-
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 157 | [C₁₀H₂₁O]⁺ | α-Cleavage: Loss of •C₂H₅ |
| 129 | [C₈H₁₇O]⁺ | C-O Cleavage with charge on octoxy fragment |
| 113 | [C₈H₁₇]⁺ | C-O Cleavage: Octyl cation |
| 87 | [C₅H₁₁O]⁺ | α-Cleavage: Loss of •C₇H₁₅ |
| 73 | [C₄H₉O]⁺ | C-O Cleavage with charge on sec-butoxy fragment |
| 57 | [C₄H₉]⁺ | C-O Cleavage: sec-Butyl cation (likely base peak) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies.
For an ether, the most diagnostic feature in an IR spectrum is the strong C-O-C asymmetric stretching vibration. spectroscopyonline.com This band typically appears in the 1300-1000 cm⁻¹ region. libretexts.orgfiveable.me For saturated aliphatic ethers like Octane, 1-(1-methylpropoxy)-, this peak is expected to be a single, strong absorption between 1150 and 1070 cm⁻¹. spectroscopyonline.comfiveable.me The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) or a strong C=O stretch (around 1700 cm⁻¹) would help confirm that the compound is an ether and not an alcohol or carbonyl compound, respectively. libretexts.org
Other expected vibrations include:
C-H Stretching: Aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C-H Bending: Vibrations from the CH₂, and CH₃ groups will be observed in the 1470-1365 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the C-O-C stretch is also Raman active, symmetric vibrations, which are often weak in the IR spectrum, can be strong in the Raman spectrum. This includes symmetric C-H and C-C bond stretching and bending modes of the alkyl framework. s-a-s.org Analysis of the vibrational spectra of related butyl compounds can provide insight into the specific frequencies for the sec-butyl group's conformational arrangements. nih.gov
Predicted Vibrational Frequencies for Octane, 1-(1-methylpropoxy)-
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Asymmetric/Symmetric Stretch | IR, Raman | 2850 - 2960 | Strong (IR), Medium (Raman) |
| C-H Bending/Scissoring | IR, Raman | 1365 - 1470 | Medium |
| C-O-C Asymmetric Stretch | IR | 1070 - 1150 | Strong |
| C-O-C Symmetric Stretch | Raman | ~850 - 950 | Medium-Strong |
| C-C Stretch / Rocking Modes | IR, Raman | 800 - 1100 (Fingerprint) | Medium-Weak |
Hyphenated Chromatographic Techniques (GC-MS, LC-MS) in Reaction Monitoring and Purity Assessment
Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures, assessing product purity, and monitoring the progress of a chemical reaction.
GC-MS for Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for assessing the final purity of a volatile compound like Octane, 1-(1-methylpropoxy)-. libretexts.org A sample is injected into the GC, where its components are separated based on their boiling points and interactions with a capillary column. As each component elutes, it enters the mass spectrometer, which provides a mass spectrum for identification.
For a purity assessment of a sample synthesized via a Williamson ether synthesis (e.g., from sodium octoxide and 2-bromobutane), GC-MS can effectively separate the desired ether product from:
Unreacted 1-octanol (B28484) or 2-bromobutane (B33332).
Side products from elimination reactions (e.g., butenes).
Byproducts such as di-octyl ether or di-sec-butyl ether.
The relative peak areas in the gas chromatogram can be used to quantify the purity of the final product. nih.govyale.edu
LC-MS in Reaction Monitoring: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for monitoring the progress of a synthesis in real-time or near-real-time. waters.com It is particularly advantageous for reactions in the liquid phase, as samples can often be analyzed with minimal workup (e.g., dilution and filtration). waters.comnih.gov
During the synthesis of Octane, 1-(1-methylpropoxy)-, small aliquots can be taken from the reaction vessel at various time points. LC-MS analysis allows the chemist to track the disappearance of starting material peaks and the appearance of the product peak. acs.org This provides crucial information on reaction kinetics and helps determine when the reaction has reached completion, preventing unnecessary heating or the formation of degradation products. Modern techniques like Multiple Reaction Monitoring (MRM) can be employed for highly specific and sensitive quantification of reactants and products, even in complex matrices. labce.com
Example GC-MS Parameters for Purity Analysis
| Parameter | Setting |
| GC System | |
| Column | Rxi-1301Sil MS or similar mid-polarity column |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35 - 400 |
| Detector | Quadrupole or Ion Trap |
Example LC-MS Parameters for Reaction Monitoring
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Analysis Mode | Full Scan or Multiple Reaction Monitoring (MRM) |
| Monitored Ion (M+H)⁺ | m/z 187.2 |
Environmental Chemistry and Degradation Pathways of Octane, 1 1 Methylpropoxy
Biotic Degradation Mechanisms and Microbial Metabolism Studies
Biodegradation is expected to be the most significant removal process for Octane (B31449), 1-(1-methylpropoxy)- in soil and aquatic environments. While specific studies on this compound are not available, research on other alkyl ethers provides insight into potential metabolic pathways.
Microorganisms capable of degrading ethers are widespread in the environment and have been isolated from various sources, including sewage sludge and contaminated soils. nih.govepa.govnih.gov Genera such as Rhodococcus, Pseudomonas, Acinetobacter, and various fungi have demonstrated the ability to cleave ether bonds. nih.govnih.gov The primary mechanism for the bacterial degradation of alkyl ethers is initiated by monooxygenase enzymes. nih.gov These enzymes hydroxylate the carbon atom adjacent to the ether oxygen (the α-carbon).
This hydroxylation results in the formation of an unstable hemiacetal intermediate. The hemiacetal then spontaneously decomposes, cleaving the ether bond to yield an alcohol and a carbonyl compound. In the case of Octane, 1-(1-methylpropoxy)-, this pathway would produce 1-octanol (B28484) and 2-butanone. Both of these degradation products are readily biodegradable by a wide range of microorganisms in the environment.
| Microbial Genus | Known Ether Substrates Degraded | Degradation Pathway Initiation |
|---|---|---|
| Rhodococcus | Diethyl ether, Dibenzyl ether, Aralkyl ethers | α-carbon oxidation by monooxygenase |
| Pseudomonas | Glycol ethers, Fuel oxygenates | Oxidation of alkyl chains |
| Acinetobacter | Diethylene glycol | Hydrolytic scission |
| Graphium (Fungus) | Methyl tert-butyl ether (MTBE), Diethyl ether | Co-oxidation involving P450 enzymes |
Environmental Fate Modeling and Persistence Assessment
In the absence of empirical data, environmental fate models rely on estimations of physicochemical properties. For Octane, 1-(1-methylpropoxy)-, its structure suggests it would be a liquid with low water solubility and moderate volatility. Its octanol-water partition coefficient (Kow) is expected to be relatively high due to the long alkyl chains, indicating a tendency to partition into organic matter in soil and sediment.
This sorption to soil and sediment would reduce its mobility in the subsurface and its bioavailability for microbial degradation. However, it would also decrease its rate of volatilization from water surfaces. In groundwater, its persistence would be higher than in surface waters or soils due to lower microbial activity and the absence of photochemical degradation. The resistance of the ether linkage to hydrolysis suggests that it could be persistent in anoxic groundwater environments where oxidative biodegradation pathways are limited. usgs.gov Its fate is often compared to other fuel oxygenates like MTBE, which is known for its mobility and persistence in groundwater. epa.govtandfonline.comepa.gov
Transformation Products Analysis and Characterization
The analysis and characterization of transformation products are essential for a complete understanding of a compound's environmental impact. Based on the predicted degradation pathways, a number of transformation products can be anticipated for Octane, 1-(1-methylpropoxy)-.
Abiotic Transformation Products: Atmospheric oxidation by •OH radicals is expected to generate a complex mixture of smaller, more oxidized compounds. These could include:
Octyl hydroperoxides and butoxy hydroperoxides
1-Octanol
2-Butanone
Octanal
Smaller aldehydes and carboxylic acids resulting from further oxidation and fragmentation.
Biotic Transformation Products: The primary products from the initial enzymatic cleavage of the ether bond are expected to be:
1-Octanol: A fatty alcohol that is readily biodegradable.
2-Butanone (Methyl Ethyl Ketone): A common industrial solvent that is also readily biodegradable.
These initial products would be further metabolized by microorganisms through established pathways for alcohol and ketone degradation, ultimately leading to mineralization (conversion to CO₂ and water) under aerobic conditions.
| Process | Environment | Primary Mechanism | Key Transformation Products |
|---|---|---|---|
| Photochemical Degradation | Atmosphere | Reaction with •OH radicals | 1-Octanol, 2-Butanone, Hydroperoxides, Aldehydes |
| Hydrolysis | Aquatic | Negligible under environmental conditions | Not a significant pathway |
| Biodegradation | Soil, Water, Sediment | Enzymatic (monooxygenase) attack at α-carbon | 1-Octanol, 2-Butanone |
Applications in Chemical Research and Industrial Processes
Octane (B31449), 1-(1-methylpropoxy)- as a Precursor in Organic Synthesis
While no specific syntheses using "Octane, 1-(1-methylpropoxy)-" as a starting material are documented, its structure as a secondary alkyl ether suggests potential, albeit unproven, pathways. Ethers can undergo cleavage under harsh conditions with strong acids like hydrobromic or hydroiodic acid to yield an alcohol and an alkyl halide. In this case, cleavage would theoretically produce 2-butanol (B46777) and 1-octanol (B28484) or their corresponding alkyl halides. However, the use of a relatively complex ether for such a purpose would be economically and synthetically inefficient compared to using the alcohols directly.
Table 1: Hypothetical Cleavage Products of Octane, 1-(1-methylpropoxy)-
| Reagent | Potential Products |
| Hydrobromic Acid (HBr) | 2-Bromobutane (B33332) and 1-Octanol, or 1-Bromooctane (B94149) and 2-Butanol |
| Hydroiodic Acid (HI) | 2-Iodobutane and 1-Octanol, or 1-Iodooctane and 2-Butanol |
Note: The regioselectivity of ether cleavage can depend on the specific reaction conditions and the nature of the alkyl groups.
Role as a Solvent in Specific Chemical Reactions
Ethers are often employed as solvents due to their relative inertness and ability to solvate a range of organic compounds. "Octane, 1-(1-methylpropoxy)-", with its combination of a long alkyl chain and a branched ether linkage, would be a non-polar, aprotic solvent. Its high boiling point, predicted from its molecular weight, could make it suitable for reactions requiring elevated temperatures.
However, there is no literature to suggest its use over more common high-boiling ethers like diphenyl ether or dibenzyl ether. Its potential utility would be in reactions where its specific steric bulk or lipophilicity might influence reaction outcomes, but such examples are not documented.
Advanced Materials Science Applications Involving Octane, 1-(1-methylpropoxy)- Moieties
The incorporation of specific molecular fragments, or moieties, can be crucial in the design of advanced materials. The "1-(1-methylpropoxy)-" group attached to an octane chain does not represent a functional group known for unique properties in materials science, such as liquid crystallinity, high thermal stability, or specific electronic properties. There are no published studies on polymers, surfactants, or other materials that specifically incorporate the "Octane, 1-(1-methylpropoxy)-" structure.
Catalytic Conversion and Upgrading of Octane, 1-(1-methylpropoxy)-
The catalytic upgrading of ethers is a field of research, often focused on converting biomass-derived ethers into valuable chemicals or fuels. In principle, "Octane, 1-(1-methylpropoxy)-" could be a substrate for such processes. Catalytic hydrogenolysis, for instance, could cleave the ether bond to produce octane and butanol, or other rearranged products.
Table 2: Potential Products from Catalytic Conversion of Octane, 1-(1-methylpropoxy)-
| Catalytic Process | Potential Products |
| Hydrogenolysis | Octane, 2-Butanol, Butane, Octene |
| Acid Catalysis (e.g., zeolites) | Alkenes (e.g., octene, butene), Water |
Note: The product distribution would be highly dependent on the catalyst and reaction conditions. This table is illustrative of general ether reactivity and not based on specific studies of the title compound.
Derivatives and Analogues of Octane, 1 1 Methylpropoxy
Synthesis and Characterization of Structurally Related Ethers
The synthesis of ethers like Octane (B31449), 1-(1-methylpropoxy)- and its analogues is most commonly achieved through the Williamson ether synthesis. This versatile and widely used method involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. stackexchange.comwikipedia.org For the preparation of a branched ether such as sec-butoxyoctane, the strategy involves selecting the appropriate alcohol and alkyl halide to maximize the yield and minimize competing elimination reactions. Specifically, reacting sodium sec-butoxide (B8327801) with 1-bromooctane (B94149) would be the preferred route over the reaction of sodium octyloxide with 2-bromobutane (B33332), as the latter would likely lead to a significant amount of elimination byproducts due to the secondary nature of the alkyl halide. wikipedia.orgillinois.edu
Another synthetic approach is the acid-catalyzed dehydration of alcohols. However, this method is generally suitable for the synthesis of symmetrical ethers from primary alcohols. uobasrah.edu.iq For unsymmetrical ethers like sec-butoxyoctane, this method would likely result in a mixture of products, making it less efficient for targeted synthesis.
The characterization of these synthesized ethers relies on a suite of spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the C-O-C ether linkage, which typically shows a strong absorption band in the region of 1000-1300 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is invaluable for elucidating the precise structure of the molecule by providing information about the chemical environment of each hydrogen and carbon atom. nih.govdocbrown.info Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Table 1: Spectroscopic Data for Butane, 1-(1-methylpropoxy)- masterorganicchemistry.com
| Spectroscopic Technique | Data |
|---|---|
| ¹³C NMR | Spectra available, indicating distinct carbon environments. |
| Mass Spectrometry (GC-MS) | Spectra available, showing molecular ion peak and fragmentation patterns. |
| Infrared (IR) Spectroscopy | Spectra available, confirming the ether functional group. |
Comparative Reactivity Studies of Analogous Compounds
Ethers are generally considered to be relatively unreactive compounds, which makes them excellent solvents for many organic reactions. libretexts.orgfiveable.me Their principal reaction is acidic cleavage of the C-O bond, which typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comrsc.org
The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. illinois.edu For ethers with primary alkyl groups, the reaction generally follows an SN2 mechanism, where the halide ion attacks the less sterically hindered carbon atom. In the case of ethers with a tertiary, benzylic, or allylic group, the cleavage tends to proceed through a more stable carbocation intermediate via an SN1 mechanism. rsc.org
For a branched ether like Octane, 1-(1-methylpropoxy)-, which has a secondary carbon attached to the oxygen, the cleavage mechanism can be more complex and may proceed through a mixture of SN1 and SN2 pathways. masterorganicchemistry.com The reactivity would be influenced by the stability of the potential carbocation intermediates. The cleavage of the bond between the oxygen and the secondary carbon would lead to a more stable secondary carbocation compared to the primary carbocation that would be formed from the cleavage of the bond to the n-octyl group. Therefore, the reaction products would likely be a mixture of 2-halobutane and 1-octanol (B28484), and 1-halooctane and 2-butanol (B46777).
Another aspect of ether reactivity is their susceptibility to autoxidation. In the presence of atmospheric oxygen, ethers can slowly form explosive peroxides. This is a crucial safety consideration when handling and storing these compounds.
Table 2: Factors Influencing the Acidic Cleavage of Branched Ethers
| Factor | Influence on Reactivity |
|---|---|
| Acid Strength | Stronger acids (HI > HBr > HCl) lead to faster cleavage. illinois.edu |
| Structure of Alkyl Groups | Ethers with groups that can form stable carbocations (tertiary, benzylic) react faster, typically via an SN1 mechanism. |
| Steric Hindrance | In SN2 reactions, the nucleophile attacks the less sterically hindered carbon. |
| Temperature | Higher temperatures generally increase the rate of cleavage. masterorganicchemistry.com |
Exploration of Novel Alkoxyalkane Derivatives with Specific Chemical Functionalities
The versatile nature of the ether linkage allows for the design and synthesis of novel alkoxyalkane derivatives with specific chemical functionalities. By incorporating other functional groups into the alkyl chains of the ether, it is possible to create molecules with unique properties and potential applications.
For instance, the introduction of a hydroxyl group into the structure of an alkoxyalkane can lead to the formation of an ether-alcohol. These compounds possess both the relatively inert nature of the ether and the reactive capabilities of the alcohol, such as its ability to form hydrogen bonds and undergo further reactions like esterification or oxidation. The synthesis of such molecules could be achieved by using a diol as a starting material in a Williamson ether synthesis, allowing for the selective etherification of one hydroxyl group while leaving the other available for further modification.
Similarly, the incorporation of a carbonyl group can lead to the synthesis of ether-ketones or ether-aldehydes. These bifunctional molecules could be valuable intermediates in organic synthesis, allowing for a wide range of subsequent chemical transformations. For example, a recent study described the synthesis of γ-hydroxy-α-tertiary ethers through a radical addition reaction involving carbonyl compounds.
The exploration of such functionalized alkoxyalkanes opens up new avenues for the development of novel materials, pharmaceuticals, and other high-value chemical products. The ability to fine-tune the chemical and physical properties of these molecules by strategically placing different functional groups makes this an exciting area of ongoing research.
Table 3: Examples of Functionalized Alkoxyalkane Derivatives
| Derivative Class | Structural Feature | Potential Properties/Applications |
|---|---|---|
| Ether-alcohols | Contains both an ether linkage and a hydroxyl group. | Increased polarity, potential for hydrogen bonding, reactive site for further functionalization. |
| Ether-ketones/aldehydes | Contains both an ether linkage and a carbonyl group. | Reactive sites for nucleophilic addition, condensation reactions, and other carbonyl chemistry. |
| Ether-esters | Contains both an ether linkage and an ester group. | Potential applications as solvents, plasticizers, or in fragrance formulations. |
Future Research Trajectories and Interdisciplinary Investigations
Integration with Advanced Materials Design
The unique combination of a long alkyl chain and a branched ether group in Octane (B31449), 1-(1-methylpropoxy)- suggests its potential as a building block or additive in the design of advanced materials. Future research could explore its incorporation into various polymer systems to modify their physical and chemical properties.
Long-chain alkyl groups are known to impart hydrophobicity and can influence the morphology and mechanical properties of polymers. The branched nature of the 1-methylpropoxy group could introduce steric hindrance, potentially affecting polymer chain packing and leading to materials with tailored flexibility, thermal stability, and solvent resistance.
Potential Research Areas:
Polymer Modification: Investigating the use of Octane, 1-(1-methylpropoxy)- as a co-monomer or a plasticizer in the synthesis of polymers such as polyolefins, polyesters, and polyurethanes. Research would focus on how its incorporation affects properties like glass transition temperature, tensile strength, and permeability.
Surfactant and Emulsifier Development: The amphiphilic nature of this ether, with its nonpolar octyl chain and more polar ether linkage, suggests potential applications as a surfactant or emulsifier in various formulations, from industrial lubricants to consumer products.
Advanced Coatings and Films: Exploring its use in the formulation of specialized coatings and films where properties like hydrophobicity, surface tension modification, and controlled evaporation rates are desired.
Table 1: Potential Impact of Octane, 1-(1-methylpropoxy)- on Polymer Properties
| Material System | Potential Property Modification | Rationale |
| Polyolefins | Increased flexibility, altered crystallinity | The branched ether group can disrupt polymer chain packing. |
| Polyesters | Enhanced hydrophobicity, improved processability | The long alkyl chain repels water, and the molecule could act as a processing aid. |
| Advanced Coatings | Modified surface tension, improved leveling | The amphiphilic character can influence how the coating spreads and adheres. |
Sustainable Production and Utilization Strategies
The development of sustainable and environmentally benign chemical processes is a critical area of modern research. Future investigations into Octane, 1-(1-methylpropoxy)- would likely focus on green synthesis routes and its potential applications as a sustainable solvent or biofuel component.
Traditional ether synthesis methods often involve harsh reagents and produce significant waste. Research into sustainable alternatives is ongoing and could be applied to the production of this specific ether.
Potential Research Directions:
Biomass-Derived Synthesis: Exploring pathways to synthesize Octane, 1-(1-methylpropoxy)- from renewable feedstocks. This could involve the catalytic etherification of bio-derived alcohols and olefins. Ethers synthesized from biomass are gaining attention as potential replacements for petroleum-derived products in fuels and lubricants escholarship.org.
Green Solvents: Evaluating the properties of Octane, 1-(1-methylpropoxy)- as a green solvent. Its relatively high molecular weight and branched structure might result in low volatility and toxicity, making it a potentially safer alternative to conventional organic solvents.
Biofuel Additives: Investigating its efficacy as a biofuel additive. Ethers are known to improve the octane rating and reduce emissions of gasoline. The long alkyl chain in Octane, 1-(1-methylpropoxy)- could also enhance its miscibility with diesel fuels, making it a candidate for a cetane improver. Fuel ethers can be produced from both petrochemical and renewable feedstocks and are used to boost octane and reduce harmful emissions sustainablefuels.eu.
Development of Novel Catalytic Systems for Ether Chemistry
The efficient and selective synthesis of ethers, particularly those with complex structures like Octane, 1-(1-methylpropoxy)-, is highly dependent on the development of advanced catalytic systems. Future research will likely focus on creating catalysts that can facilitate its production under mild conditions with high yields.
Key Areas for Catalysis Research:
Heterogeneous Catalysis: Designing solid acid catalysts, such as zeolites and functionalized mesoporous silicas, for the direct etherification of long-chain alcohols and branched olefins. Heterogeneous catalysts offer advantages in terms of separation, reusability, and reduced waste generation. The synthesis of long-chain alkyl ethers through direct etherification of biomass-based alcohols with olefins has been investigated using heterogeneous acid catalysts researchgate.net.
Homogeneous Catalysis: Developing novel organometallic or metal-organic framework (MOF) catalysts for the selective synthesis of unsymmetrical ethers. These catalysts could offer high activity and selectivity under milder reaction conditions. For instance, a zirconium oxide-supported platinum-molybdenum catalyst has been reported for the preparation of unsymmetrical ethers from esters eurekalert.org.
Biocatalysis: Exploring the use of enzymes, such as lipases or etherases, for the stereoselective synthesis of branched ethers. Biocatalysis offers the potential for highly specific transformations under environmentally friendly conditions.
Table 2: Comparison of Potential Catalytic Systems for Octane, 1-(1-methylpropoxy)- Synthesis
| Catalyst Type | Potential Advantages | Potential Challenges |
| Heterogeneous (e.g., Zeolites) | Ease of separation, reusability, thermal stability | Potential for pore diffusion limitations, lower activity |
| Homogeneous (e.g., Organometallics) | High activity and selectivity, mild reaction conditions | Difficult separation from product, potential for metal leaching |
| Biocatalytic (e.g., Enzymes) | High selectivity, environmentally benign conditions | Limited substrate scope, lower stability under harsh conditions |
Computational Predictions for Unexplored Reactivity and Applications
Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, guiding experimental research and accelerating discovery. For a compound with limited experimental data like Octane, 1-(1-methylpropoxy)-, computational studies can provide valuable insights into its potential behavior and applications.
Future Computational Research Trajectories:
Property Prediction: Utilizing quantum mechanical calculations and molecular dynamics simulations to predict key physicochemical properties such as boiling point, viscosity, and solubility. These predictions can help to assess its suitability for various applications, such as a solvent or a lubricant base oil.
Reactivity and Mechanistic Studies: Employing computational methods to investigate the mechanisms of potential reactions involving Octane, 1-(1-methylpropoxy)-, such as its thermal decomposition or oxidation. This can provide insights into its stability and potential degradation pathways.
Materials Simulation: Simulating the interaction of Octane, 1-(1-methylpropoxy)- with polymer matrices or at interfaces to understand its effect on material properties at a molecular level. This could guide the design of new composite materials or formulations. Molecular dynamics simulations have been used to study the properties of polymers like poly(ether-ether-ketone) (PEEK) researchgate.net.
By leveraging these computational approaches, researchers can efficiently screen for promising applications and design targeted experiments, thereby accelerating the exploration of this and other novel chemical compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing 1-(1-methylpropoxy)octane, and how do reaction conditions influence yield?
- Answer : The Williamson ether synthesis is a primary route, utilizing 1-methylpropanol and a halogenated octane derivative. Steric hindrance from the branched alkoxy group necessitates polar aprotic solvents (e.g., DMSO) and elevated temperatures (~100–120°C) to enhance nucleophilic substitution efficiency. Acid-catalyzed condensation of alcohols is an alternative but may require dehydrating agents. Purity can be improved via fractional distillation or chromatography. Enzymatic catalysis, as explored in enzyme engineering studies, offers potential for greener synthesis .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity analysis of 1-(1-methylpropoxy)octane?
- Answer :
- NMR : NMR identifies the ether linkage (δ 60–70 ppm for C-O) and branching (δ 20–30 ppm for methyl groups). NMR reveals splitting patterns from adjacent protons on the branched chain.
- GC-MS : Retention times and fragmentation patterns (e.g., m/z peaks corresponding to alkoxy cleavage) validate molecular weight and structure.
- IR : Strong absorption near 1100 cm confirms the C-O-C ether bond.
- Reference analytical standards for octane derivatives (e.g., n-octane, iso-octane) to calibrate instruments .
Advanced Research Questions
Q. How can the combustion behavior of 1-(1-methylpropoxy)octane be evaluated in homogeneous charge compression ignition (HCCI) engines?
- Answer :
- Experimental Design : Use a Cooperative Fuel Research (CFR) engine to measure ignition delay and heat release rates under controlled compression ratios. Blend the compound with low-octane fuels (e.g., PRF 70) to assess synergistic effects.
- Data Analysis : Compare Research Octane Number (RON) and Motor Octane Number (MON) using ASTM D2699 and D2700 protocols. Kinetic modeling tools (e.g., CHEMKIN) simulate reaction pathways, focusing on radical formation and autoignition thresholds .
Q. What computational strategies predict the octane-enhancing potential of branched ethers like 1-(1-methylpropoxy)octane?
- Answer :
- Quantum Chemistry : Calculate bond dissociation energies (BDEs) for C-O and C-C bonds to estimate thermal stability. Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry.
- Kinetic Modeling : Develop reduced mechanisms integrating the compound’s oxidation pathways into existing fuel models (e.g., PRF mechanisms). Validate against shock tube or rapid compression machine data .
Q. What methodologies assess the ecological impact of 1-(1-methylpropoxy)octane in aquatic environments?
- Answer :
- Persistence : Conduct OECD 301 biodegradability tests under aerobic conditions. Monitor half-life in water-sediment systems.
- Toxicity : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201).
- Bioaccumulation : Estimate log (octanol-water partition coefficient) via shake-flask methods. Correlate with bioaccumulation potential (BCF) using quantitative structure-activity relationships (QSARs) .
Data Contradictions and Resolution
- Octane Number Discrepancies : Blending studies in HCCI engines ( ) report higher RON values for oxygenates, but traditional CFR engine tests ( ) may understate synergies. Resolve by cross-referencing results with advanced ignition delay analyzers (e.g., AFIDA) .
- Synthetic Yield Variability : Conflicting reports on catalytic efficiency (e.g., acid vs. enzymatic) require controlled reproducibility studies with standardized substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
